N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide

Descripción

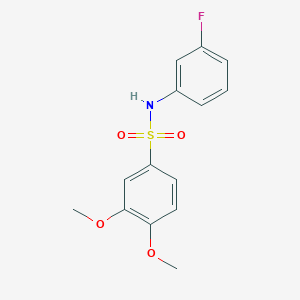

N-(3-Fluorophenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethoxybenzenesulfonamide core linked to a 3-fluorophenyl group. The structural features critical to its function include:

- Sulfonamide group: Facilitates hydrogen bonding and interactions with target proteins.

- 3,4-Dimethoxy substituents: Enhance solubility and modulate electronic properties of the aromatic ring.

- 3-Fluorophenyl moiety: Introduces steric and electronic effects, influencing binding affinity and selectivity.

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO4S/c1-19-13-7-6-12(9-14(13)20-2)21(17,18)16-11-5-3-4-10(15)8-11/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPVJAGUZUKLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide has been investigated for its antibacterial and antifungal activities. The compound's mechanism involves inhibiting bacterial enzymes by mimicking natural substrates, which blocks essential biochemical pathways. The presence of the fluorine atom enhances binding affinity and stability, contributing to its biological activity.

Anticancer Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit anticancer properties. These compounds have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Among the tested compounds, this compound demonstrated significant activity at low concentrations, making it a promising candidate for further development .

Material Science

This compound is also utilized in the development of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and coatings that require enhanced thermal stability and mechanical properties.

Applications in Coatings

The compound's sulfonamide group contributes to improved adhesion and durability in coatings. Studies have shown that incorporating this compound into polymer matrices enhances the overall performance of the material under various environmental conditions.

Biological Research

In biological research, this compound serves as a tool compound for studying enzyme inhibition and protein interactions. It is particularly useful in understanding the mechanisms of action for various biological targets.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit specific enzymes related to metabolic pathways in bacteria and cancer cells. For instance, its inhibitory effects on carbonic anhydrase have been documented, showcasing its potential as a therapeutic agent .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide, their substituents, and biological/physical properties derived from the evidence:

Key Observations:

Substituent Effects on Activity: The 3-fluorophenyl group in the target compound is structurally analogous to the 4-fluorophenyl group in 26j. The position of fluorine significantly impacts electronic and steric interactions. For example, 26j exhibits high purity (97.6%) and distinct HRMS data, suggesting stability under synthetic conditions . Bulkier substituents (e.g., pyrano-pyridinylmethyl in 26i) enhance binding affinity, as evidenced by its low IC50 (0.25 μM) in hypoxia-inducible factor (HIF) pathway inhibition .

Hydrogen Bonding and Crystallography :

- The 3,4-dimethoxybenzenesulfonamide core is conserved across analogs. In N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, weak N–H⋯O hydrogen bonds stabilize the crystal lattice, a feature critical for maintaining structural integrity in solid-state applications .

Synthetic Feasibility :

- Compounds with alkyl-ether extensions (e.g., 4C1) demonstrate the feasibility of modular synthesis but require multistep protocols with moderate yields (e.g., 27–66% in ) .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The position and nature of substituents on the phenyl ring directly influence potency. For instance, replacing 3-fluorophenyl with 4-fluorophenyl (as in 26j) or cyclobutyl (as in 26i) alters steric hindrance and electronic distribution, impacting target engagement .

- Crystallographic Insights : The dihedral angle between aromatic rings (66.05° in the difluorophenyl analog) suggests conformational flexibility, which may optimize binding to hydrophobic pockets in enzymes or receptors .

- Synthetic Challenges : Low yields (e.g., 12% for 26j) highlight the difficulty of introducing fluorinated aryl groups while maintaining purity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N-(3-fluorophenyl)-3,4-dimethoxybenzenesulfonamide?

- Methodology : Synthesis typically involves coupling 3-fluoroaniline with 3,4-dimethoxybenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or hydrolysis . Key steps include:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or THF) at 0–5°C for controlled sulfonamide bond formation.

- Purification : Post-reaction, employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. High-Performance Liquid Chromatography (HPLC) with a C18 column ensures >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., methoxy, sulfonamide). Aromatic protons appear as distinct multiplets in δ 6.5–8.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical MW: 325.34 g/mol).

- HPLC : Monitors purity and stability under varying pH/temperature .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Protocol : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours; analyze degradation via HPLC .

- Thermal Stability : Heat samples to 50–80°C and monitor decomposition by TGA/DSC. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and inform reactivity?

- Approach : Single-crystal X-ray diffraction (e.g., using SHELXL or WinGX ) provides precise bond lengths, angles, and intermolecular interactions. For N-(3-fluorophenyl) analogs:

- Key Data : Dihedral angles between aromatic rings (e.g., ~66° in related sulfonamides) influence π-π stacking and hydrogen bonding (N–H⋯O) .

- Software : ORTEP-3 visualizes thermal ellipsoids; hydrogen-bond networks are mapped using Mercury .

Q. How to address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Resolution Strategies :

- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify IC₅₀ discrepancies.

- Target Validation : Compare enzyme inhibition (e.g., tyrosinase ) vs. cellular assays (e.g., MTT for cytotoxicity).

- Structural Analog Analysis : Substituent effects (e.g., fluorine position, methoxy groups) alter bioactivity; use SAR tables (e.g., triazole derivatives in ) to contextualize results.

Q. What computational methods predict binding interactions with biological targets?

- Workflow :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models sulfonamide binding to enzymes (e.g., dihydrofolate reductase). Fluorophenyl groups often enhance hydrophobic pocket interactions .

- DFT Calculations : Gaussian 09 optimizes geometries and calculates electrostatic potential surfaces to rationalize nucleophilic attack sites .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Framework :

- Substituent Variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heterocycles at the 3-fluorophenyl or methoxy positions .

- Bioactivity Assays : Test against bacterial strains (e.g., S. aureus, MIC assays ) or cancer cell lines (e.g., MCF-7, apoptosis markers).

- Data Correlation : Use QSAR models (e.g., CoMFA) to link logP, polar surface area, and IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.